Cas no 1691755-60-8 (2-fluoro-3-methylbenzene-1-sulfonamide)

2-fluoro-3-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-fluoro-3-methylbenzene-1-sulfonamide
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- インチ: 1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChIKey: HQVJSZITQCSLKS-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=CC(C)=C1F
2-fluoro-3-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127747-0.1g |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 0.1g |
$228.0 | 2023-06-08 | |
Enamine | EN300-127747-5.0g |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 5g |
$1903.0 | 2023-06-08 | |
Enamine | EN300-127747-50mg |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95.0% | 50mg |
$153.0 | 2023-10-01 | |
Enamine | EN300-127747-250mg |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95.0% | 250mg |
$325.0 | 2023-10-01 | |
Enamine | EN300-127747-500mg |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95.0% | 500mg |
$512.0 | 2023-10-01 | |
1PlusChem | 1P01A5KJ-1g |
2-Fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 1g |
$764.00 | 2025-03-04 | |
A2B Chem LLC | AV52595-2.5g |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 2.5g |
$1390.00 | 2024-04-20 | |
1PlusChem | 1P01A5KJ-100mg |
2-Fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 100mg |
$289.00 | 2025-03-04 | |
1PlusChem | 1P01A5KJ-5g |
2-fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 5g |
$2414.00 | 2024-06-19 | |
1PlusChem | 1P01A5KJ-500mg |
2-Fluoro-3-methylbenzene-1-sulfonamide |
1691755-60-8 | 95% | 500mg |
$604.00 | 2025-03-04 |
2-fluoro-3-methylbenzene-1-sulfonamide 関連文献
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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2-fluoro-3-methylbenzene-1-sulfonamideに関する追加情報
Research Brief on 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) in Chemical Biology and Pharmaceutical Applications
The compound 2-fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapeutics. This sulfonamide derivative exhibits unique structural features that enable selective interactions with biological targets, making it a valuable candidate for drug discovery programs. Recent studies have focused on its potential applications in oncology and metabolic disorders, where sulfonamide-based compounds have demonstrated significant pharmacological activity.
Structural analysis reveals that the fluorine substitution at the 2-position and methyl group at the 3-position of the benzene ring contribute to enhanced binding affinity and metabolic stability compared to unsubstituted sulfonamides. The electron-withdrawing nature of the fluorine atom influences the sulfonamide's hydrogen-bonding capacity, while the methyl group provides steric effects that may improve target selectivity. These characteristics have made 1691755-60-8 particularly interesting for structure-activity relationship (SAR) studies in various therapeutic contexts.
In recent oncology research, 2-fluoro-3-methylbenzene-1-sulfonamide has shown promise as a carbonic anhydrase IX (CA IX) inhibitor. CA IX is a transmembrane enzyme overexpressed in hypoxic tumors and represents an attractive target for anticancer therapy. Preliminary in vitro studies demonstrate that derivatives of this compound exhibit nanomolar inhibition constants against CA IX while maintaining selectivity over off-target isoforms. The fluorine substitution appears to play a critical role in enhancing membrane permeability and target engagement within the tumor microenvironment.
Metabolic disease research has also explored applications of this compound as a modulator of sulfonylurea receptor (SUR) activity. The unique substitution pattern of 1691755-60-8 appears to influence the compound's interaction with SUR subtypes differently than classical sulfonylureas, potentially offering improved safety profiles for diabetes management. Recent patent filings suggest that pharmaceutical companies are investigating this scaffold for next-generation antidiabetic agents with reduced hypoglycemia risk.
Synthetic accessibility represents another advantage of 2-fluoro-3-methylbenzene-1-sulfonamide. Recent methodological advances have enabled efficient gram-scale synthesis with improved yields and purity profiles. A 2023 publication in the Journal of Medicinal Chemistry described an optimized synthetic route using continuous flow chemistry, achieving >85% yield while reducing hazardous byproducts. This improved synthetic accessibility supports broader investigation of the scaffold in drug discovery programs.
Pharmacokinetic studies of 1691755-60-8 derivatives indicate favorable drug-like properties, including acceptable metabolic stability in human liver microsomes and moderate plasma protein binding. The fluorine substitution appears to mitigate rapid glucuronidation observed with other sulfonamide derivatives, potentially extending half-life in vivo. These characteristics position the compound as a valuable lead for further optimization in preclinical development programs.
Future research directions for 2-fluoro-3-methylbenzene-1-sulfonamide include exploration of its potential in targeted protein degradation strategies and as a warhead for covalent inhibitors. The sulfonamide moiety's ability to participate in diverse molecular interactions makes it particularly suitable for these emerging therapeutic modalities. Several research groups have reported preliminary success in incorporating this scaffold into proteolysis-targeting chimeras (PROTACs) for challenging drug targets.
In conclusion, 2-fluoro-3-methylbenzene-1-sulfonamide (1691755-60-8) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Its unique structural features, synthetic accessibility, and promising biological activity profile warrant continued investigation. As research progresses, this compound may yield important clinical candidates addressing unmet medical needs in oncology, metabolic diseases, and beyond.
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